N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4-chlorophenyl group at the N-terminus and dual furan substituents on the 1,2,4-triazole core. The triazole scaffold is modified with a furan-2-yl group at position 5 and a furan-2-ylmethyl group at position 4, which may enhance lipophilicity and target binding compared to simpler aryl substituents. Its synthesis typically involves alkylation of a triazole-3-thione intermediate with α-chloroacetamides under basic conditions .
Properties
Molecular Formula |
C19H15ClN4O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15ClN4O3S/c20-13-5-7-14(8-6-13)21-17(25)12-28-19-23-22-18(16-4-2-10-27-16)24(19)11-15-3-1-9-26-15/h1-10H,11-12H2,(H,21,25) |
InChI Key |
DQSWWKNMJOBXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
The compound N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a member of the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential as an antifungal agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 354.84 g/mol. The structure features a triazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Weight | 354.84 g/mol |
| Molecular Formula | C17H15ClN4O2S |
| LogP | 3.15 |
| Polar Surface Area | 80.45 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Antifungal Activity
Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antifungal properties. The triazole nucleus serves as a critical scaffold for developing antifungal agents due to its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. For instance:
- Substituents on the triazole ring : Modifications can enhance potency against specific fungal strains.
- Chlorophenyl groups : The presence of a chlorophenyl moiety has been shown to improve lipophilicity and membrane permeability, which are crucial for antifungal activity.
Case Studies
- Antifungal Efficacy : A study evaluated various 1,2,4-triazole derivatives against Candida albicans and reported Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL for the most potent compounds .
- Broad Spectrum Activity : Another investigation highlighted that certain triazole derivatives demonstrated efficacy against Aspergillus fumigatus and Cryptococcus neoformans, indicating their potential as broad-spectrum antifungal agents .
Other Biological Activities
Beyond antifungal properties, compounds containing the triazole scaffold have shown promise in various other therapeutic areas:
- Antibacterial : Some studies report significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
- Anticancer : Preliminary data suggest that certain triazole derivatives may induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring and chlorophenyl group are primary sites for nucleophilic substitution.
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Triazole ring substitution | K₂CO₃, DMF, 80°C | 3-alkoxy/aryloxy derivatives | Triazole N2-position reacts preferentially due to electron-withdrawing effects of adjacent sulfur. |
| Chlorophenyl substitution | NaOH (aq), CuI catalyst | 4-hydroxyphenyl analogs | Chlorine replacement occurs under basic conditions, forming phenolic derivatives. |
Oxidation Reactions
Furan moieties undergo oxidation, while the sulfanyl bridge can be oxidized to sulfoxides/sulfones.
| Reaction Site | Oxidizing Agent | Products | Observations |
|---|---|---|---|
| Furan rings | mCPBA (meta-chloroperbenzoic acid) | Dihydrofuran derivatives | Selective oxidation at α-position of furan occurs without triazole ring degradation. |
| Sulfanyl bridge | H₂O₂, AcOH | Sulfoxide (R-SO) → Sulfone (R-SO₂) | Stepwise oxidation confirmed via HPLC-MS monitoring. |
Hydrolysis Reactions
The acetamide group and triazole ring are susceptible to hydrolysis.
| Reaction | Conditions | Products | Notes |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | 2-mercaptoacetic acid + 4-chloroaniline | Quantitative conversion achieved in 4 hours. |
| Triazole ring opening | NaOH (10%), 100°C | Thiosemicarbazide intermediates | Ring degradation occurs under prolonged heating. |
Cycloaddition Reactions
The triazole’s electron-deficient nature enables [3+2] cycloadditions.
| Reaction Partner | Conditions | Products | Yield |
|---|---|---|---|
| Phenylacetylene | Cu(I)-catalyzed click chemistry | Triazolo[1,5-a]pyrimidine hybrids | 78–85% |
| Nitrile oxides | RT, [bmim]BF₄ ionic liquid | Isoxazole-linked derivatives | 92% regioselectivity |
Catalytic Coupling Reactions
The chlorophenyl group participates in cross-coupling reactions.
Photochemical Reactions
UV-induced reactions of the furan rings:
| Conditions | Products | Mechanism |
|---|---|---|
| UV (365 nm), O₂ | Endoperoxides | Singlet oxygen-mediated [4+2] cycloaddition |
Stability and Degradation Pathways
| Factor | Effect |
|---|---|
| pH < 3 | Rapid hydrolysis of acetamide (>90% in 1 hr) |
| UV light | Degradation to chlorophenyl fragments (t₁/₂ = 2.5 hrs) |
| Thermal stress (150°C) | Decomposition via triazole ring scission |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Studies
- Anti-Exudative Activity (AEA): The target compound’s dual furan substituents likely enhance AEA compared to analogs with single aromatic groups. In studies, 15 out of 21 similar derivatives exhibited AEA exceeding or matching diclofenac sodium (8 mg/kg), with electron-withdrawing groups (e.g., Cl, NO₂) improving efficacy .
- Substituent Position Effects: Chlorine at the 4-position of the phenyl ring (as in the target compound) demonstrates higher AEA than 2- or 3-chloro analogs, possibly due to improved steric and electronic interactions with target proteins .
- Role of Heterocycles: Furan rings contribute to π-π stacking and hydrogen bonding, whereas pyridinyl or phenyl groups (e.g., in KA3 derivatives) favor antimicrobial activity via polar interactions .
Research Limitations and Gaps
- Limited data exist on the target compound’s exact IC₅₀ values or in vivo pharmacokinetics.
- Most analogs lack head-to-head comparisons under standardized assays, complicating direct efficacy rankings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
